Dihydrel

Description

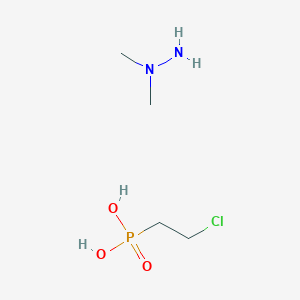

Dihydrel (bis(2-chloroethylphosphonate)-N,N-dimethylhydrazine) is a synthetic growth regulator derived from 2-chloroethylphosphonic acid (2-CEPA). It was first synthesized in the mid-20th century and commercialized under various brand names for agricultural applications, particularly in barley crops to prevent lodging . Structurally, this compound consists of two 2-CEPA moieties linked to a dimethylhydrazine group, with a molecular weight of 349 D and high water solubility (>50%). Its mechanism of action involves the pH-dependent release of ethylene, a plant hormone that modulates growth and stress responses .

Despite its efficacy, this compound was banned in many regions due to concerns about the long-term toxicity of its hydrazine derivatives, which exhibit cumulative effects in mammals (LD₅₀ = 2500 mg/kg in rats) . Regulatory restrictions highlight its environmental and health risks, particularly in food and feed crops.

Properties

CAS No. |

75034-93-4 |

|---|---|

Molecular Formula |

C4H14ClN2O3P |

Molecular Weight |

204.59 g/mol |

IUPAC Name |

2-chloroethylphosphonic acid;1,1-dimethylhydrazine |

InChI |

InChI=1S/C2H6ClO3P.C2H8N2/c3-1-2-7(4,5)6;1-4(2)3/h1-2H2,(H2,4,5,6);3H2,1-2H3 |

InChI Key |

OQFYCXSTSQZICX-UHFFFAOYSA-N |

SMILES |

CN(C)N.C(CCl)P(=O)(O)O |

Canonical SMILES |

CN(C)N.C(CCl)P(=O)(O)O |

Synonyms |

digidrel dihydrel dimethyhydrazinium-2-chloroethylphosphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Dihydrel with three functionally or structurally related compounds: Hydrel , Kamposan M , and Dextrel .

Key Research Findings

- Hydrel (hydrazine derivative of 2-CEPA) shares this compound’s ethylene-release mechanism but exhibits lower acute toxicity (LD₅₀ = 4220 mg/kg) . However, its hydrazine moiety still raises concerns about genotoxicity.

- Kamposan M combines 2-CEPA with copper sulfate and phosphates, enhancing environmental safety. Its soil degradation period (18–72 days) and low toxicity to bees and fish make it preferable for sustainable agriculture .

- Dextrel (a nitroaryl-substituted 2-CEPA derivative) offers superior pH stability (pH 4.6–7.1) and non-hygroscopic properties, enabling longer field persistence. However, its high production cost limits commercial adoption .

Advantages and Limitations

- This compound :

- Kamposan M: Advantages: Environmentally degradable, low non-target toxicity. Limitations: Requires dilution; acidic formulation damages equipment .

Data Tables

Table 1 : Comparative Toxicity Profiles

| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity | Environmental Persistence |

|---|---|---|---|

| This compound | 2500 mg/kg | Embryotoxic, hepatotoxic | High (banned) |

| Kamposan M | 3390 mg/kg | Non-cumulative | Moderate (18–72 days) |

| Hydrel | 4220 mg/kg | Genotoxicity concerns | High (restricted use) |

Table 2 : Agricultural Performance

| Compound | Crop Yield Increase (%) | Application Frequency | Cost per Hectare (USD) |

|---|---|---|---|

| This compound | 15–20 | Single application | 25–30 |

| Kamposan M | 10–12 | Biweekly | 40–45 |

| Dextrel | 18–22 | Single application | 60–70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.